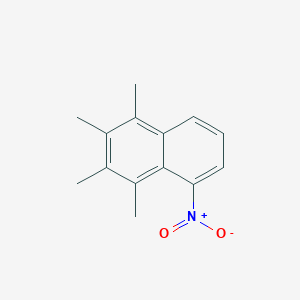

1,2,3,4-Tetramethyl-5-nitronaphthalene

Description

Properties

CAS No. |

65839-49-8 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1,2,3,4-tetramethyl-5-nitronaphthalene |

InChI |

InChI=1S/C14H15NO2/c1-8-9(2)11(4)14-12(10(8)3)6-5-7-13(14)15(16)17/h5-7H,1-4H3 |

InChI Key |

UAYRVFUDEXHZJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1C)C=CC=C2[N+](=O)[O-])C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethyl-5-nitronaphthalene can be synthesized through the pyrolysis of 5- and 8-nitro-1,2,3,4,10,10-hexamethyl-1,4-dihydro-1,4-ethanonaphthalen-9-ones and their 6- and 7-nitro-isomers . The reaction involves heating these precursors to high temperatures, leading to the formation of the desired nitronaphthalene derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetramethyl-5-nitronaphthalene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group can be introduced through nitration reactions using reagents like nitric acid in the presence of sulfuric acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid.

Reduction: Hydrogen gas and a metal catalyst (e.g., palladium on carbon).

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 1,2,3,4-Tetramethyl-5-aminonaphthalene.

Oxidation: 1,2,3,4-Tetramethyl-5-naphthoic acid.

Scientific Research Applications

1,2,3,4-Tetramethyl-5-nitronaphthalene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-5-nitronaphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The methyl groups can affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Q & A

What are the established synthetic routes for 1,2,3,4-Tetramethyl-5-nitronaphthalene, and how can reaction yields be optimized under varying conditions?

Basic Research Question

The synthesis of this compound typically involves nitration of tetramethylnaphthalene precursors. For example, electrophilic aromatic nitration using nitric acid in the presence of sulfuric acid as a catalyst is a common approach. Key variables include temperature control (20–40°C to avoid over-nitration), solvent choice (e.g., dichloromethane or acetic acid), and stoichiometric ratios of nitric acid to substrate (1:1.2 molar ratio recommended). Reaction progress can be monitored via thin-layer chromatography (TLC) with UV detection. Yield optimization requires purification via column chromatography using silica gel and hexane/ethyl acetate gradients .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. The nitro group induces deshielding in adjacent protons, with characteristic splitting patterns in the aromatic region (δ 7.5–8.5 ppm). Methyl groups on the naphthalene ring appear as singlets (δ 2.1–2.6 ppm). Infrared (IR) spectroscopy identifies the nitro group via asymmetric and symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can confirm molecular weight (M⁺ at m/z 229) and fragmentation patterns (e.g., loss of NO₂ at m/z 183) .

How does the electron-withdrawing nitro group influence the photochemical degradation pathways of this compound compared to non-nitrated analogs?

Advanced Research Question

The nitro group enhances photostability by reducing π→π* transition energy, but it also promotes radical formation under UV exposure. Comparative studies with methylnaphthalenes (e.g., 1-methylnaphthalene) should use controlled photolysis reactors (λ = 254–365 nm) and analyze degradation products via high-resolution LC-MS. Key intermediates may include hydroxylated derivatives and quinone-like structures. Computational modeling (DFT) can predict reaction pathways by calculating frontier molecular orbitals and bond dissociation energies .

What in vitro models are appropriate for assessing the compound's pulmonary toxicity, given structural similarities to methylnaphthalenes known for respiratory effects?

Advanced Research Question

Human bronchial epithelial cell lines (e.g., BEAS-2B) or 3D lung organoids are suitable for evaluating cytotoxicity and oxidative stress. Exposure protocols should mimic inhalation routes using nebulized solutions (0.1–10 µM concentrations). Endpoints include lactate dehydrogenase (LDH) release for membrane integrity, glutathione depletion for oxidative damage, and cytokine profiling (IL-6, TNF-α) via ELISA. Comparative data from 1-methylnaphthalene studies (showing alveolar macrophage activation) can guide experimental design .

How can computational chemistry methods predict the environmental partitioning coefficients (e.g., log KOW) of this compound when experimental data is scarce?

Advanced Research Question

Quantitative Structure-Property Relationship (QSPR) models or software like EPI Suite can estimate log KOW (octanol-water partition coefficient) using fragment contribution methods. Input parameters include molecular volume, polar surface area, and Hammett constants for substituents (e.g., σ values for nitro and methyl groups). Molecular dynamics simulations (MD) with solvation free energy calculations further refine predictions. Validation against analogous compounds (e.g., nitrophenanthrenes) is essential .

What analytical challenges arise in detecting this compound in environmental matrices, and how can they be mitigated?

Advanced Research Question

Matrix interference in soil or sediment samples requires cleanup steps like solid-phase extraction (SPE) with C18 cartridges. GC-MS with selective ion monitoring (SIM) for m/z 229 improves sensitivity. For aqueous samples, derivatization with pentafluorobenzyl bromide enhances electron-capture detection (ECD). Method validation should include spike-recovery tests (85–115% acceptable range) and internal standards (e.g., deuterated naphthalenes) .

How do steric effects from tetramethyl substitution impact the regioselectivity of further functionalization reactions?

Advanced Research Question

Steric hindrance from methyl groups directs electrophilic substitution to the less hindered 5- and 8-positions. Computational analysis (e.g., Fukui functions) identifies nucleophilic regions, while experimental verification uses halogenation (Br₂/FeBr₃) or sulfonation. X-ray crystallography of intermediates (e.g., brominated derivatives) confirms regiochemistry. Compare with less substituted analogs (e.g., 1-nitronaphthalene) to isolate steric contributions .

What gaps exist in the toxicokinetic data for this compound, and how can these be addressed experimentally?

Advanced Research Question

Current gaps include absorption rates across biological membranes and metabolic pathways. In vivo studies using radiolabeled ¹⁴C-compound in rodent models can track tissue distribution. In vitro liver microsomes (human/rat) identify phase I metabolites (e.g., nitro-reduction products). High-resolution mass spectrometry (HRMS) and nuclear imaging (PET/CT) provide dynamic pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.